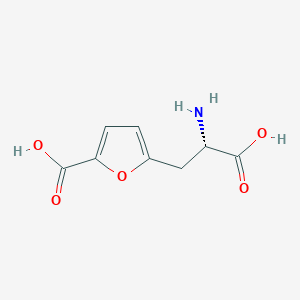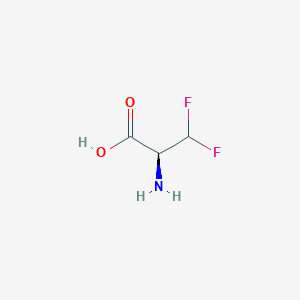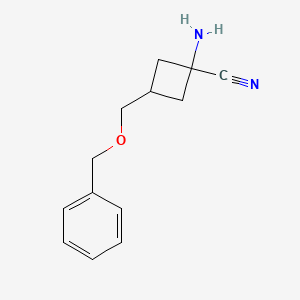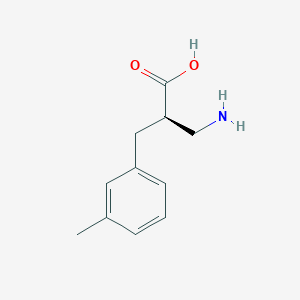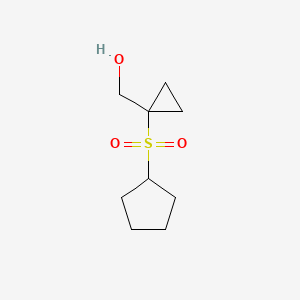
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a cyclopentylsulfonyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylsulfonyl)cyclopropyl)methanol typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or thiol.
Substitution: The methanol group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-(Cyclopentylsulfonyl)cyclopropyl)methanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the sulfonyl group, leading to different reactivity and applications.
Cyclopentylsulfonylmethane: Lacks the cyclopropyl group, affecting its chemical behavior.
Cyclopropylsulfonylmethanol: Similar but with different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C9H16O3S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1-cyclopentylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C9H16O3S/c10-7-9(5-6-9)13(11,12)8-3-1-2-4-8/h8,10H,1-7H2 |
InChI Key |
YZVCSFDOZXNRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


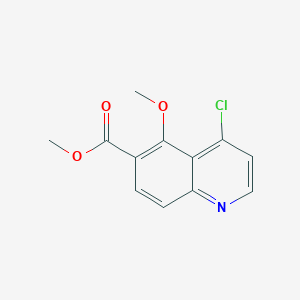
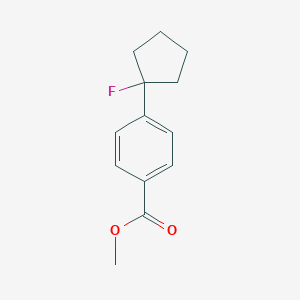
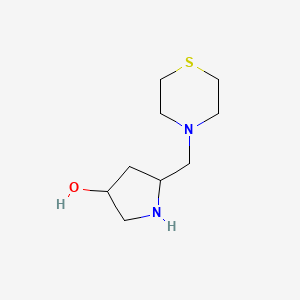
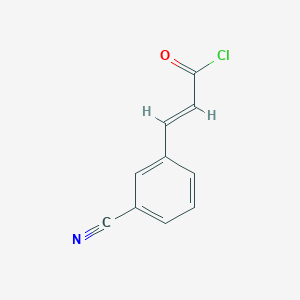
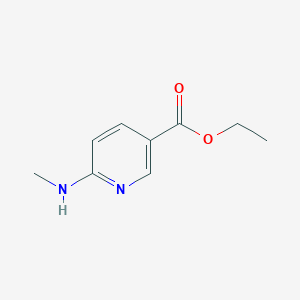
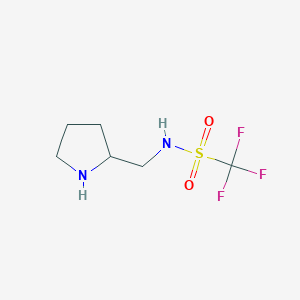
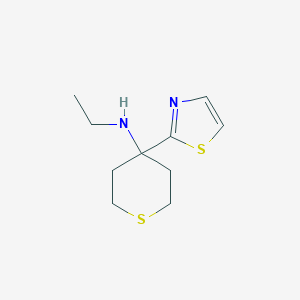
![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
